molecular formula C2H4O2 B093269 acetic acid CAS No. 17217-83-3

acetic acid

Cat. No. B093269
Key on ui cas rn: 17217-83-3
M. Wt: 64.05 g/mol
InChI Key: QTBSBXVTEAMEQO-NUQCWPJISA-N
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Patent
US04010171

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:4]CC[CH2:7][CH2:8][O:9][C:10](=O)[CH3:11])(=[O:3])[CH3:2].C(OC(OC(=O)C)CCC)(=O)C>>[O:9]1[CH2:8][CH2:7][CH2:11][CH2:10]1.[C:1]([OH:4])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OCCCCOC(C)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)OC(CCC)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T)
CUSTOM
Type
CUSTOM
Details
of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The aqueous effluent collected

Outcomes

Product
Name
Type
product
Smiles
O1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C(C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04010171

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:4]CC[CH2:7][CH2:8][O:9][C:10](=O)[CH3:11])(=[O:3])[CH3:2].C(OC(OC(=O)C)CCC)(=O)C>>[O:9]1[CH2:8][CH2:7][CH2:11][CH2:10]1.[C:1]([OH:4])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OCCCCOC(C)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)OC(CCC)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T)
CUSTOM
Type
CUSTOM
Details
of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The aqueous effluent collected

Outcomes

Product
Name
Type
product
Smiles
O1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C(C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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